6-(tert-Butyl)nicotinic acid
Overview
Description
6-(tert-Butyl)nicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Receptors for Nicotinic Acid and Its Derivatives
Nicotinic acid (niacin) has been utilized for decades as a lipid-lowering drug, with its effects mediated through specific receptors in adipose tissue, such as the G-protein-coupled receptor identified as PUMA-G in mice and HM74 in humans. These receptors mediate the anti-lipolytic effect of nicotinic acid by decreasing cyclic adenosine monophosphate (cAMP) accumulation, thus inhibiting hormone-sensitive triglyceride lipase in adipose tissue. The identification of these receptors has been crucial for understanding the mechanism of action of nicotinic acid and its derivatives and could be pivotal in developing new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).
Chemical Separation and Recovery Techniques
Advancements in the separation and recovery of nicotinic acid from various mixtures have been explored, with a focus on enhancing the efficiency of these processes. For instance, the use of reactive extraction with organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) has been investigated to intensify the recovery of nicotinic acid, highlighting its importance in the pharmaceutical and biochemical industries (Kumar et al., 2008).
Vasorelaxation and Antioxidation Properties
The vasorelaxation and antioxidative properties of thionicotinic acid derivatives have been studied, demonstrating potential therapeutic applications. These analogs have shown effects on vasorelaxation in rat thoracic aorta and exhibited antioxidant activities in assays, suggesting their potential development as therapeutics for conditions requiring vasorelaxation and antioxidation (Prachayasittikul et al., 2010).
Molecular Identification and Mechanism of Action
Further molecular identification of high and low affinity receptors for nicotinic acid, such as HM74A, has contributed to a deeper understanding of the drug's mechanism of action in treating dyslipidemia. The high affinity receptor HM74A, identified for nicotinic acid, plays a significant role in mediating its lipid-modifying effects, which has implications for the development of more effective drugs for dyslipidemia management (Wise et al., 2003).
Inhibition of Atherosclerosis Progression
Research has also indicated that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor GPR109A on immune cells. This discovery opens new avenues for the treatment of atherosclerosis and potentially other inflammatory diseases, emphasizing the broader applications of nicotinic acid beyond its traditional use (Lukasova et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Biochemical Pathways
For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .
Pharmacokinetics
Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions as a precursor to NAD+ and NADP+, important coenzymes in redox reactions . The tert-butyl group in 6-(tert-Butyl)nicotinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether the tert-butyl group in this compound modulates these effects.
Molecular Mechanism
Nicotinic acid, however, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
No studies have been conducted to investigate the dosage effects of this compound in animal models. Studies on nicotinic acid have shown that its effects can vary with different dosages .
Metabolic Pathways
Nicotinic acid is involved in the NAD+ and NADP+ biosynthesis pathways . Whether this compound participates in these or other metabolic pathways remains to be determined.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied. Nicotinic acid is known to be transported across cell membranes by specific transporters
Properties
IUPAC Name |
6-tert-butylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGXKEVUQXTBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619660 | |
Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-99-8 | |
Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.